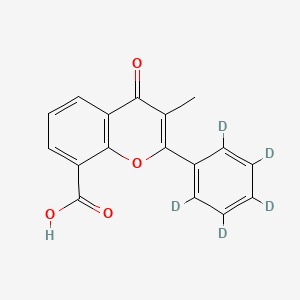
3-Methylflavone-8-carboxylic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylflavone-8-carboxylic Acid-d5 is a biochemical reagent . It is the deuterium labeled 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid . The CAS Number is 1189883-79-1 .
Molecular Structure Analysis
The molecular formula of 3-Methylflavone-8-carboxylic Acid-d5 is C17 2H5 H7 O4 . The molecular weight is 285.31 .Physical And Chemical Properties Analysis
The molecular weight of 3-Methylflavone-8-carboxylic Acid-d5 is 285.31 . The boiling point is 211 °C (1013 hPa) . The density is 1.408 g/cm³ (20 °C) .Applications De Recherche Scientifique
Analytical Methods Development
Researchers have developed spectrofluorimetric and liquid chromatographic methods for determining 3-methylflavone-8-carboxylic acid, a metabolite of flavoxate hydrochloride, in human urine. These methods are crucial for understanding the drug's metabolism and excretion patterns, facilitating its analysis in clinical and pharmacokinetic studies. The spectrofluorimetric approach is based on the native fluorescence of the metabolite in methanol, offering a simple, sensitive, and selective way to measure its concentration in biological samples. The high-performance liquid chromatographic (HPLC) technique employs a CN column with a specific mobile phase to separate and quantify the metabolite, highlighting its importance in drug dissolution rate studies (Zaazaa, H., Mohamed, A., Hawwam, M. A., & Abdelkawy, M., 2015); (El-Gindy, A., Sallam, S., & Abdel-Salam, R. A., 2007).
Synthesis Control and Quality Assurance
The establishment of liquid chromatographic fingerprints for 3-methylflavone-8-carboxylic acid (MFCA) is vital for controlling its synthesis and ensuring the quality of the final product. This technique allows for the separation and quantification of impurities in MFCA and its intermediates, providing a comprehensive overview of the compound's purity and the efficiency of the synthesis process. Such analytical methods are essential for the pharmaceutical industry to maintain high standards of drug production and safety (Qiao, J., Sheng, D., & Lian, H., 2009).
Biochemical and Pharmacokinetic Studies
The determination of 3-methylflavone-8-carboxylic acid in human plasma by HPLC is crucial for pharmacokinetic studies, allowing researchers to understand the drug's behavior in the body, including absorption, distribution, metabolism, and excretion. This knowledge is fundamental for optimizing drug dosing, improving therapeutic efficacy, and minimizing adverse effects. Such studies contribute to the safe and effective use of pharmacologically active compounds in clinical settings (Ying, H., 2000).
Molecularly Imprinted Polymers for Selective Extraction
The development of molecularly imprinted polymers for the selective extraction of 3-methylflavone-8-carboxylic acid from complex biological matrices like human urine represents a significant advancement in bioanalytical chemistry. These polymers, designed to mimic natural recognition elements, offer high specificity and selectivity for the target molecule, facilitating its accurate and efficient detection in the presence of various endogenous substances. This technology has the potential to revolutionize the analysis of drug metabolites in biomedical research and diagnostics (Rao, R. N., Maurya, P., Kuntamukkala, R., Vitthal, W. D., & Talluri, M. K., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a deuterium-labeled version of 3-methyl-4-oxo-2-phenyl-4h-chromene-8-carboxylic acid . The targets of this parent compound could potentially be the targets of the deuterium-labeled version as well.
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Propriétés
IUPAC Name |
3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-QRKCWBMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676032 |
Source


|
| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylflavone-8-carboxylic Acid-d5 | |
CAS RN |
1189883-79-1 |
Source


|
| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

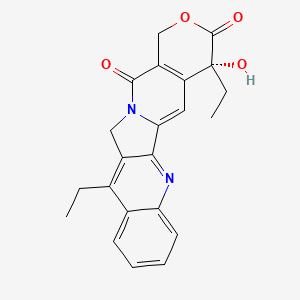


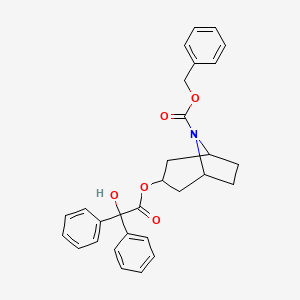


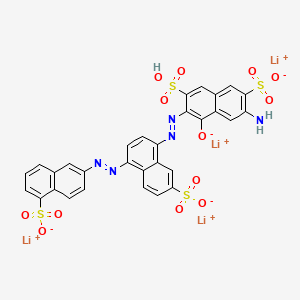
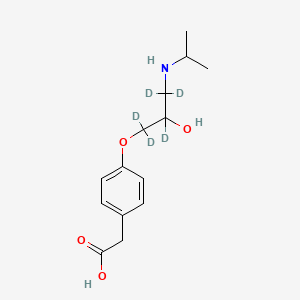

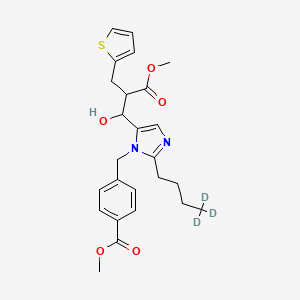
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)